molecular formula C24H31N2O4P B11413212 Diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11413212
M. Wt: 442.5 g/mol
InChI Key: XCJMCKGUUFDNBF-UHFFFAOYSA-N
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Description

Diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phosphonate group, an oxazole ring, and a benzylamino substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the phosphonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of manganese-based free radical oxidative methods under microwave irradiation has been reported .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The choice of solvents and catalysts is crucial to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the application, but common mechanisms include enzyme inhibition and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H31N2O4P

Molecular Weight

442.5 g/mol

IUPAC Name

N-benzyl-2-(4-tert-butylphenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C24H31N2O4P/c1-6-28-31(27,29-7-2)23-22(25-17-18-11-9-8-10-12-18)30-21(26-23)19-13-15-20(16-14-19)24(3,4)5/h8-16,25H,6-7,17H2,1-5H3

InChI Key

XCJMCKGUUFDNBF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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